Neopentyl methacrylate

Glass Transition Temperature Polymer Thermal Stability Steric Hindrance

Neopentyl methacrylate (NPM) is a methacrylate ester featuring a branched neopentyl side group (2,2-dimethylpropyl) that imparts substantial steric bulk to the molecule. This structural feature distinguishes it from linear alkyl methacrylates and influences key polymer properties, including glass transition temperature (Tg), hydrolytic stability, and chain degradation behavior.

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
CAS No. 2397-76-4
Cat. No. B1221761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeopentyl methacrylate
CAS2397-76-4
Synonymsneopentyl methacrylate
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCC(C)(C)C
InChIInChI=1S/C9H16O2/c1-7(2)8(10)11-6-9(3,4)5/h1,6H2,2-5H3
InChIKeyOOHZIRUJZFRULE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neopentyl Methacrylate (CAS 2397-76-4): A Structural Overview for Scientific Procurement


Neopentyl methacrylate (NPM) is a methacrylate ester featuring a branched neopentyl side group (2,2-dimethylpropyl) that imparts substantial steric bulk to the molecule [1]. This structural feature distinguishes it from linear alkyl methacrylates and influences key polymer properties, including glass transition temperature (Tg), hydrolytic stability, and chain degradation behavior . NPM serves as a monomer for synthesizing homopolymers and copolymers with applications spanning high-performance coatings, adhesives, and advanced lithographic materials [2].

Why Generic Substitution Fails: Neopentyl Methacrylate's Differentiated Performance Profile


Substituting neopentyl methacrylate with a common linear analog such as methyl methacrylate or butyl methacrylate leads to substantial changes in polymer architecture and performance. The bulky neopentyl group restricts chain mobility, elevating the glass transition temperature (Tg) by 56–105°C relative to poly(methyl methacrylate) [1]. This structural hindrance also alters e-beam degradation sensitivity by a factor of nearly sixfold compared to PMMA, enabling more efficient nanopatterning [2]. Furthermore, the neopentyl ester exhibits significantly slower hydrolytic degradation than unhindered esters, with a predicted hydrolytic half-life of over 20 years at pH 8 . These quantifiable differences preclude simple in-class substitution for applications requiring thermal stability, rapid lithographic processing, or long-term aqueous durability.

Quantitative Differentiation Evidence: Neopentyl Methacrylate vs. Key Comparators


Elevated Glass Transition Temperature: 56–105°C Increase Over Linear Methacrylates

Poly(neopentyl methacrylate) exhibits a glass transition temperature (Tg) of 145°C when polymerized from the hydroxyl-containing derivative 3-hydroxyneopentyl methacrylate, compared to only 89°C for poly(2-hydroxyethyl methacrylate) under identical measurement conditions [1]. Even when considering the broader polymer literature, poly(neopentyl methacrylate) demonstrates a Tg range of 100–120°C, which substantially exceeds the ~105°C of poly(methyl methacrylate) [2]. This elevation stems directly from the steric bulk of the neopentyl group restricting main-chain segmental motion.

Glass Transition Temperature Polymer Thermal Stability Steric Hindrance

Enhanced Electron-Beam Patterning Sensitivity: 5.7× More Sensitive than PMMA

In a direct head-to-head comparison of methacrylate polymer brush sensitivity to electron-beam lithography, poly(neopentyl methacrylate) (PNPMA) demonstrated significantly higher sensitivity than poly(methyl methacrylate) (PMMA). The exposure dose required to pattern PNPMA brushes was 185.9 μC/cm², whereas PMMA brushes required 1060.8 μC/cm² under comparable development conditions [1]. Overall sensitivity ranking was PMMA < PIBMA < PHEMA ≈ PNPMA < PTFEMA, placing PNPMA among the most sensitive positive-tone methacrylate resists tested [1].

Electron-Beam Lithography Polymer Brushes Nanopatterning

Exceptional Hydrolytic Stability: Predicted Half-Life Exceeds 20 Years at pH 8

The neopentyl ester group confers substantial resistance to aqueous hydrolysis compared to less hindered methacrylate esters. According to predictive modeling using the HYDROWIN v1.67 algorithm, the base-catalyzed hydrolysis rate constant (Kb) for neopentyl methacrylate at pH > 8 and 25°C is 1.063 × 10⁻³ L/mol·sec, corresponding to a hydrolytic half-life of 20.663 years . This represents a dramatic increase in longevity relative to unhindered esters such as methyl methacrylate, which hydrolyzes orders of magnitude faster under identical conditions [1].

Hydrolytic Stability Polymer Durability Aqueous Degradation

Sterically Driven Altered Polymerization Kinetics: Distinct Propagation Behavior vs. Linear Methacrylates

The bulky neopentyl substituent alters the kinetics of free-radical polymerization relative to linear alkyl methacrylates. In a comparative kinetic study of hydroxyl-containing methacrylates, 3-hydroxyneopentyl methacrylate exhibited a lower propagation-to-termination rate constant ratio (kp/kt¹/²) than 2-hydroxyethyl methacrylate under identical conditions in 1,4-dioxane [1]. This reduction stems from increased steric hindrance around the propagating radical center, which slows monomer addition relative to bimolecular termination. While the parent neopentyl methacrylate (without the hydroxyl group) is expected to exhibit similarly altered kinetics, direct experimental data for NPM versus methyl methacrylate or butyl methacrylate remain limited in the open literature; the evidence presented here is therefore class-level inference based on structurally analogous hydroxyl-substituted derivatives.

Polymerization Kinetics Free-Radical Polymerization Steric Effects

Optimal Application Domains for Neopentyl Methacrylate Based on Differentiated Evidence


High-Temperature Performance Coatings and Adhesives

The elevated glass transition temperature of poly(neopentyl methacrylate) (Tg = 100–145°C) relative to poly(methyl methacrylate) (Tg ≈ 105°C) and poly(butyl methacrylate) (Tg ≈ 20°C) makes NPM the preferred monomer for coatings and adhesives exposed to sustained elevated temperatures. In automotive engine components, industrial bake ovens, and electronics encapsulation, NPM-based polymers maintain dimensional stability and adhesion strength where lower-Tg methacrylates would soften or flow [1]. The 56°C advantage over poly(2-hydroxyethyl methacrylate) directly translates to a broader operational temperature window [2].

Electron-Beam Lithography Resists for Advanced Nanopatterning

Poly(neopentyl methacrylate) brushes exhibit 5.7× higher sensitivity to electron-beam lithography than the industry-standard poly(methyl methacrylate) (185.9 μC/cm² vs. 1060.8 μC/cm² exposure dose) [1]. This enhanced sensitivity enables faster write times, reduced tool wear, and lower overall fabrication costs for producing sub-50 nm features in semiconductor manufacturing, nanoimprint lithography, and microelectromechanical systems (MEMS). The ability to achieve high-resolution patterns with lower electron doses makes PNPMA an attractive alternative to PMMA in production-scale e-beam lithography workflows [1].

Long-Life Exterior Architectural and Marine Coatings

The predicted hydrolytic half-life of neopentyl methacrylate exceeds 20 years at pH 8 and 25°C [1], a value that far exceeds the stability of unhindered methacrylates such as methyl methacrylate. This exceptional aqueous durability positions NPM-based polymers for use in exterior architectural coatings, marine antifouling paints, and protective films exposed to humidity, rain, and salt spray. In these applications, the extended service life before hydrolytic degradation reduces maintenance frequency and material replacement costs, providing a quantifiable economic advantage over less stable methacrylate alternatives [1].

Specialty Copolymers Requiring Controlled Composition and Thermal Performance

The sterically altered polymerization kinetics of neopentyl methacrylate—evidenced by reduced kp/kt¹/² ratios in structurally related monomers [1]—necessitate deliberate copolymerization strategy when NPM is combined with more reactive comonomers. This kinetic differentiation is exploited in the design of gradient copolymers and block copolymers where sequential monomer addition yields tailored thermal and mechanical property gradients. The combination of elevated Tg [2] and tunable copolymer composition enables formulation of high-performance thermoplastics, impact modifiers, and damping materials where precise control over phase morphology is critical [1].

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